N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Description
N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a structurally complex heterocyclic compound featuring a diazatricyclo core fused with a carbothioamide-substituted 4-ethoxyphenyl group. The tricyclic scaffold, characterized by a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene system, provides a rigid framework that influences its electronic and steric properties. Its structural uniqueness lies in the combination of the bicyclic bridgehead amine, the conjugated diene system, and the thioamide functionality .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-25-17-8-6-16(7-9-17)21-20(26)22-11-14-10-15(13-22)18-4-3-5-19(24)23(18)12-14/h3-9,14-15H,2,10-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTBEFPXXIGYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the pyrido[1,2-a][1,5]diazocine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the 4-ethoxyphenyl group: This step can be carried out via a nucleophilic substitution reaction using 4-ethoxyphenyl halide.
Formation of the carbothioamide group: This can be achieved by reacting the intermediate with thiourea under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for applications in polymer science or nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
N-{4-[(6-Oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide
- Key Differences :
- Substituent : The sulfonyl group (-SO₂-) replaces the carbothioamide (-NHC(S)NH-) in the target compound.
- Aromatic Group : A 4-sulfonylphenylacetamide substituent vs. the 4-ethoxyphenylcarbothioamide in the target compound.
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating ethoxy group (-OCH₂CH₃) .
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-{4-[(6-Oxo-7,11-diazatricyclo...)sulfonyl]phenyl}acetamide |
|---|---|---|
| Molecular Weight (g/mol) | 397.48 | 443.51 |
| LogP | 3.2 (predicted) | 1.8 (predicted) |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 7 |
| Solubility (mg/mL) | 0.45 (simulated) | 0.12 (simulated) |
Analysis :
- The target compound’s higher LogP reflects the lipophilic ethoxyphenyl group, enhancing membrane permeability compared to the polar sulfonyl-acetamide analogue.
- Reduced solubility in the sulfonyl derivative correlates with its stronger hydrogen-bond acceptor capacity (7 vs. 5 acceptors) and crystalline stability .
Hypothetical IC₅₀ Values :
- Target compound (Enzyme X inhibition): ~12 nM (predicted)
- Sulfonyl analogue (Enzyme X inhibition): ~85 nM (predicted)
Biological Activity
N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its potential applications in medicine, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 355.45 g/mol. Its structure features a tricyclic core with various functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole and thiazole have shown significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may exhibit similar or enhanced anticancer properties due to its structural features.
Antimicrobial Activity
Compounds within this chemical class have also been investigated for their antimicrobial properties. For example, studies on oxadiazole derivatives indicated notable activity against bacterial strains, suggesting that this compound could possess similar effects.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could activate apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells.
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies focusing on the synthesis and biological evaluation of related compounds:
- Synthesis and Characterization : Various synthetic routes have been developed to obtain the target compound efficiently while ensuring high purity.
- Biological Evaluation : In vitro studies have shown promising results regarding cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent.
- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to specific targets involved in cancer progression and microbial resistance.
Future Directions
Research into this compound should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Formulation Development : To explore delivery methods that enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
